Rh-Catalyzed Hydrosilylation: (S,S)-iPr-Pybox vs. Ph-Pybox Enantioselectivity
In the Rh(III)-catalyzed asymmetric hydrosilylation of acetophenone, complexes bearing (S,S)-iPr-Pybox achieved an enantiomeric excess (ee) of up to 89%, producing (S)-1-phenylethanol [1]. In direct comparison, analogous Rh(III) complexes with the (R,R)-Ph-pybox ligand under identical conditions delivered the (R)-alcohol with a significantly lower 76% ee [1]. This 13-percentage-point difference in ee represents a substantial improvement in asymmetric induction, favoring the iPr-substituted ligand.
| Evidence Dimension | Enantioselectivity (enantiomeric excess, ee) in asymmetric hydrosilylation of acetophenone |
|---|---|
| Target Compound Data | up to 89% ee (producing (S)-1-phenylethanol) |
| Comparator Or Baseline | (R,R)-Ph-pybox: 76% ee (producing (R)-1-phenylethanol) |
| Quantified Difference | +13 percentage points in ee for (S,S)-iPr-Pybox |
| Conditions | Rh(III) catalysts, diphenylsilane as hydride source, room temperature |
Why This Matters
Procurement of (S,S)-iPr-Pybox over (R,R)-Ph-pybox is essential for achieving high enantioselectivity in Rh-catalyzed ketone hydrosilylation, a critical reaction for synthesizing chiral pharmaceutical intermediates.
- [1] Nishiyama, H.; Kondo, M.; Nakamura, T.; Itoh, K. Rhodium(III) complexes containing the ligand 2,6-bis[4′-(S)-isopropyloxazolin-2′-yl]pyridine ((S,S)-iPr-pybox): Efficient catalysts for asymmetric hydrosilylation of acetophenone. Journal of Molecular Catalysis A: Chemical 2006, 246 (1-2), 65-70. View Source
